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Compound of Interest

Compound Name: AZ7550-d5

Cat. No.: B12403811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of AZ7550 and its deuterated analog, AZ7550-
d5. The focus is on the kinetic isotope effect (KIE) and its potential impact on the

pharmacokinetic profile of the molecule. While direct comparative experimental data for

AZ7550-d5 is not publicly available, this document synthesizes information on the parent

compound, its metabolic pathways, and analogous deuterated drugs to provide a

comprehensive overview for research and drug development professionals.

Introduction to AZ7550 and the Rationale for
Deuteration
AZ7550 is a pharmacologically active metabolite of Osimertinib (AZD9291), a third-generation

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-

small cell lung cancer.[1] Osimertinib undergoes metabolism primarily through oxidation and

dealkylation, mediated by cytochrome P450 enzymes, predominantly CYP3A4 and CYP3A5.[2]

[3] One of the key metabolic pathways is the N-demethylation of the N,N-dimethylaminoethyl

side chain, which leads to the formation of AZ7550.

The substitution of hydrogen atoms with their heavier, stable isotope deuterium at specific

metabolically active sites can alter the rate of drug metabolism. This phenomenon, known as

the kinetic isotope effect (KIE), arises from the greater bond energy of a carbon-deuterium (C-

D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of a C-D bond requires more
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energy and thus can proceed at a slower rate, potentially leading to a longer drug half-life,

increased systemic exposure, and a more favorable pharmacokinetic profile.[2][4] AZ7550-d5
is a deuterated version of AZ7550, developed for research purposes to investigate these

potential benefits.

Chemical Structures
While the exact location of the five deuterium atoms in AZ7550-d5 (CAS 2719690-99-8) is not

publicly disclosed in the available literature, based on its metabolic origin from Osimertinib via

N-dealkylation, it is hypothesized that the deuteration is on the N,N-dimethylaminoethyl side

chain. The proposed structures are as follows:

Figure 1: Chemical Structure of AZ7550

Click to download full resolution via product page

Hypothesized chemical structure of AZ7550.

Figure 2: Hypothesized Chemical Structure of AZ7550-d5

Click to download full resolution via product page

Hypothesized structure of AZ7550-d5 with deuterium on the N,N-dimethylaminoethyl group.

Metabolic Pathway of Osimertinib to AZ7550
The formation of AZ7550 from its parent compound, Osimertinib, is a critical step in its

biotransformation. The following diagram illustrates this metabolic conversion, which is

primarily catalyzed by CYP3A4/5 enzymes.
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Metabolic conversion of Osimertinib to AZ7550.

Comparative Pharmacokinetic Data (Based on
Analogous Deuterated Compounds)
As direct comparative pharmacokinetic data for AZ7550 and AZ7550-d5 are not available, the

following table presents data from other deuterated drugs that undergo N-dealkylation,

primarily by CYP3A4, to illustrate the potential impact of deuteration.
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Parameter
Non-
Deuterated
Analog

Deuterated
Analog

Fold Change Reference

Enzalutamide d3-Enzalutamide [5]

In vitro CLint

(human liver

microsomes)

Higher 72.9% Lower ~3.7x decrease [5]

In vivo Cmax

(rats)
Lower 35% Higher 1.35x increase [5]

In vivo AUC

(rats)
Lower 102% Higher 2.02x increase [5]

Methadone d9-Methadone

In vivo AUC

(mice)
Lower 5.7-fold Higher 5.7x increase

In vivo Cmax

(mice)
Lower 4.4-fold Higher 4.4x increase

In vivo Clearance

(mice)
4.7 ± 0.8 L/h/kg 0.9 ± 0.3 L/h/kg ~5.2x decrease

Disclaimer: The data presented in this table is for illustrative purposes only and is derived from

studies on analogous compounds. It is intended to provide a general understanding of the

potential kinetic isotope effect and should not be considered as representative of the actual

pharmacokinetic profile of AZ7550-d5.

Experimental Protocols for Evaluating the Kinetic
Isotope Effect
To definitively determine the kinetic isotope effect of AZ7550-d5, a series of in vitro and in vivo

experiments are required. The following are detailed methodologies for these key experiments.
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In Vitro Metabolic Stability Assay Using Human Liver
Microsomes
Objective: To compare the rate of metabolism of AZ7550 and AZ7550-d5 in human liver

microsomes.

Materials:

AZ7550 and AZ7550-d5

Pooled human liver microsomes (HLMs)

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate

dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile or other suitable organic solvent for quenching the reaction

LC-MS/MS system for analysis

Procedure:

Prepare stock solutions of AZ7550 and AZ7550-d5 in a suitable solvent (e.g., DMSO).

In a microcentrifuge tube, pre-incubate a mixture of HLMs (final concentration typically 0.2-

1.0 mg/mL) and the test compound (AZ7550 or AZ7550-d5, typically at a concentration near

the expected Km) in phosphate buffer at 37°C for 5-10 minutes.

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an

equal volume of cold acetonitrile containing an internal standard.

Centrifuge the samples to precipitate the proteins.

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound (AZ7550

or AZ7550-d5).
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Calculate the rate of disappearance of each compound to determine the intrinsic clearance

(CLint). The kinetic isotope effect is calculated as the ratio of CLint(AZ7550) / CLint(AZ7550-
d5).

Preparation

Incubation Analysis

Prepare Stock Solutions
(AZ7550 & AZ7550-d5)

Pre-incubate HLM and
Test Compound at 37°C

Prepare HLM and
NADPH regenerating system

Initiate Reaction
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Various Time Points
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Centrifuge to
Precipitate Protein

Analyze Supernatant
by LC-MS/MS

Calculate CLint
and KIE
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In vitro experimental workflow for KIE determination.

In Vivo Pharmacokinetic Study in an Animal Model
Objective: To compare the pharmacokinetic profiles of AZ7550 and AZ7550-d5 in a relevant

animal model (e.g., rats or mice).

Materials:

AZ7550 and AZ7550-d5 formulated for administration (e.g., oral gavage or intravenous

injection)

Suitable animal model (e.g., Sprague-Dawley rats)

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

LC-MS/MS system for bioanalysis

Procedure:

Acclimate animals to the housing conditions.
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Divide animals into two groups: one to receive AZ7550 and the other to receive AZ7550-d5
at the same dose.

Administer the compounds to the respective groups.

Collect blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8,

12, and 24 hours post-dose).

Process the blood samples to obtain plasma.

Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation

or liquid-liquid extraction).

Analyze the plasma samples by a validated LC-MS/MS method to determine the

concentrations of AZ7550 or AZ7550-d5.

Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum

concentration (Cmax), time to maximum concentration (Tmax), and area under the curve

(AUC).

Compare the pharmacokinetic parameters between the two groups to evaluate the in vivo

kinetic isotope effect.

Conclusion
The deuteration of AZ7550 to AZ7550-d5 presents a rational strategy to potentially improve its

pharmacokinetic properties by leveraging the kinetic isotope effect. Based on the known

metabolism of its parent compound, Osimertinib, and data from analogous deuterated drugs, it

is plausible that AZ7550-d5 will exhibit a reduced rate of metabolism, leading to a longer half-

life and increased systemic exposure compared to its non-deuterated counterpart. However,

definitive conclusions require direct comparative studies as outlined in the experimental

protocols. The information and methodologies presented in this guide are intended to provide a

framework for researchers and drug development professionals to further investigate the

potential of AZ7550-d5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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